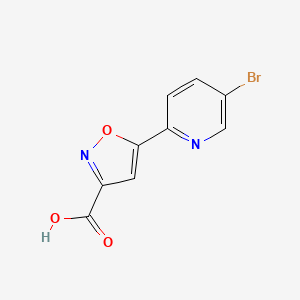

5-(5-Bromo-2-pyridyl)isoxazole-3-carboxylic Acid

Description

Properties

Molecular Formula |

C9H5BrN2O3 |

|---|---|

Molecular Weight |

269.05 g/mol |

IUPAC Name |

5-(5-bromopyridin-2-yl)-1,2-oxazole-3-carboxylic acid |

InChI |

InChI=1S/C9H5BrN2O3/c10-5-1-2-6(11-4-5)8-3-7(9(13)14)12-15-8/h1-4H,(H,13,14) |

InChI Key |

SBEWZDAXTIBOMC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1Br)C2=CC(=NO2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Cycloaddition

Isoxazoles are commonly synthesized through a (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and a nitrile oxide as the dipole.

Specific Synthesis Methods

From 3-Substituted-4-Isoxazole Derivatives

One method involves using 3-substituted-3-oxopropionate as a starting material and cyclizing it with hydroxylamine.

Step 1: Synthesis of 3-methyl-4-hydrogen-isoxzzole-5-ketone

\$$ {}^1 \mathrm{H} $$ NMR (400 MHz, CDCl\$$_3\$$): \$$\delta$$ 3.49 (s, 2H), 2.41 (s, 3H).

Step 2: Synthesis of 4-dimethylin methylene radical-3-methyl-4-hydrogen-isoxzzole-5-ketone

\$$ {}^1 \mathrm{H} $$ NMR (400 MHz, CDCl\$$_3\$$): \$$\delta$$ 7.06 (s, 1H), 3.68 (s, 3H), 3.33 (s, 3H), 2.54 (s, 3H).

Step 3: Synthesis of 3-methyl-4-isoxzzole carboxylic acid

\$$ {}^1 \mathrm{H} $$ NMR (400 MHz, DMSO): \$$\delta$$ 9.02 (s, 1H), 2.52 (s, 3H).

Additional Methods

- Base-Catalyzed Condensation: A faster method for preparing 3,5-disubstituted isoxazoles involves base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water.

- One-Pot Preparation: A highly regioselective one-pot preparation of 3,5-disubstituted isoxazoles involves reacting terminal alkynes with n-BuLi, followed by aldehydes, molecular iodine, and hydroxylamine.

- Metal-Free Synthesis: Isoxazoles can be synthesized using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to promote 1,3-dipolar addition of nitrile oxides with alkynes without metal use.

Applications in Research

5-(5-Bromo-3-pyridyl)isoxazole-3-carboxylic acid is a building block in drug development and material science, suitable for modification and incorporation into complex molecules with therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromopyridin-2-yl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

Cycloaddition Reactions: The isoxazole ring can participate in [3+2] cycloaddition reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include organometallic compounds such as Grignard reagents or organolithium compounds.

Cycloaddition Reactions: Reagents such as azides and nitrile oxides are used under conditions that may involve the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while cycloaddition reactions can produce a range of isoxazole derivatives .

Scientific Research Applications

5-(5-Bromopyridin-2-yl)isoxazole-3-carboxylic acid has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(5-Bromopyridin-2-yl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The bromopyridine moiety can engage in halogen bonding, while the isoxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The bromo substituent's position and attached ring system significantly influence chemical behavior:

- 5-(4-Bromophenyl)isoxazole-3-carboxylic Acid (): Bromine is located on a phenyl ring, creating a less electron-deficient system compared to the bromopyridyl group. Molecular weight: 282.09 g/mol.

Spectroscopic and Physical Properties

HRMS-ESI Data :

- 5-(2-Methylthiazol-4-yl)isoxazole-3-carboxylic acid: m/z 211.0177 [M+H]+ .

- Brominated analogs (e.g., 2-Bromophenyl 5-(4-nitrophenyl)isoxazole-3-carboxylate): m/z 388.9773 [M+H]+ .

- The target compound’s bromopyridyl group would increase molecular weight (~300–320 g/mol) and produce distinct isotopic patterns due to bromine.

Solubility and Stability :

Data Tables

Table 2: Spectroscopic Data

| Compound Name | HRMS-ESI [M+H]+ (m/z) | $^1$H NMR Key Shifts (δ, ppm) |

|---|---|---|

| 5-(2-Methylthiazol-4-yl)isoxazole-3-carboxylic Acid | 211.0177 | 8.28 (s, 1H), 7.08 (s, 1H) |

| 2-Bromophenyl 5-(4-nitrophenyl)isoxazole-3-carboxylate | 388.9773 | Not provided |

| 5-(4-Hydroxyphenyl)isoxazole-3-carboxylic Acid | 206.05 (calculated) | Not provided |

Biological Activity

5-(5-Bromo-2-pyridyl)isoxazole-3-carboxylic acid is a heterocyclic compound with significant potential in various biological applications. Its unique structure, characterized by a brominated pyridine moiety and an isoxazole ring, allows it to interact with biological targets effectively. This article explores its biological activities, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHBrNO

- Molecular Weight : 269.05 g/mol

- Structural Features :

- Brominated pyridine moiety

- Isoxazole ring

- Carboxylic acid group

The biological activity of this compound is attributed to its ability to engage in specific molecular interactions:

- Halogen Bonding : The bromine atom can form halogen bonds with electron-rich sites on proteins or enzymes.

- Hydrogen Bonding : The carboxylic acid group can participate in hydrogen bonding, enhancing binding affinity to biological targets.

- π-π Interactions : The isoxazole ring can engage in π-π stacking interactions, influencing the compound's selectivity and efficacy against various biological pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against several bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

These results suggest that the compound may be a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3).

| Cancer Cell Line | IC (µM) |

|---|---|

| MCF-7 | 10.5 |

| A549 | 15.2 |

| PC3 | 8.7 |

The mechanism behind its anticancer activity may involve the induction of apoptosis and cell cycle arrest, potentially through the inhibition of specific signaling pathways .

Study on Antimicrobial Properties

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various isoxazole derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus, making it a promising candidate for developing new antibiotics .

Study on Anticancer Effects

In a separate study published in the Journal of Medicinal Chemistry, the anticancer effects of the compound were assessed using multiple cancer cell lines. The findings revealed that it not only inhibited cell growth but also induced apoptosis through mitochondrial pathways. This study emphasized the potential of this compound as a lead structure for developing novel anticancer therapies .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for confirming the structure of 5-(5-Bromo-2-pyridyl)isoxazole-3-carboxylic Acid, and how are key spectral features interpreted?

- Answer :

- 1H/13C NMR : The pyridyl ring protons exhibit distinct splitting patterns (e.g., doublets for para-substituted protons at δ ~8.5–8.7 ppm). The isoxazole proton resonates as a singlet (δ ~6.5–7.0 ppm). Carboxylic acid protons may appear broad (~δ 12–14 ppm) but are often absent due to exchange in DMSO-d6 .

- IR Spectroscopy : A strong O-H stretch (~2500–3000 cm⁻¹) and carbonyl stretch (~1700 cm⁻¹) confirm the carboxylic acid group.

- X-ray Crystallography : Single-crystal analysis provides definitive structural proof, as demonstrated for analogous isoxazole derivatives .

Q. What synthetic routes are viable for preparing brominated isoxazole-carboxylic acid derivatives, and what parameters influence yield?

- Answer :

- Hantzsch Isoxazole Synthesis : Cyclocondensation of β-diketones with hydroxylamine. For bromopyridyl incorporation, Suzuki-Miyaura coupling (Pd catalysts, ~80–100°C) is effective post-cyclization.

- Critical Parameters : Protect the carboxylic acid (e.g., methyl ester) during bromination to prevent side reactions. Optimize solvent polarity (e.g., DMF for coupling reactions) and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) .

Advanced Research Questions

Q. How can adsorption losses of this compound on laboratory surfaces be quantified and mitigated in kinetic studies?

- Answer :

- Surface Passivation : Silanize glassware or use PTFE-lined containers to reduce hydrophobic interactions.

- Adsorption Quantification : Conduct mass-balance experiments using LC-MS to measure recovery rates. Reference studies on organic compound adsorption on indoor surfaces (e.g., silica vs. polymer coatings) .

Q. What computational strategies predict the regioselectivity of nucleophilic attacks on this compound, and how are predictions validated experimentally?

- Answer :

- DFT Calculations : Compute Fukui indices to identify electrophilic sites (e.g., C-4 on the isoxazole ring). Solvent effects (PCM model) refine reactivity predictions.

- Validation : Synthesize derivatives (e.g., thioether adducts) and compare reaction outcomes with computed transition states. Use 2D NMR (e.g., NOESY) to confirm regiochemistry .

Q. How do pH and solvent systems influence the stability of this compound during long-term storage?

- Answer :

- Stability Profiling : Store in anhydrous DMSO (neutral pH) to prevent decarboxylation. Monitor degradation via HPLC-UV (λ = 254 nm) over 30 days.

- Degradation Pathways : Acidic conditions (pH < 3) promote ring-opening; basic conditions (pH > 9) lead to ester hydrolysis. Validate using high-resolution mass spectrometry (HRMS) .

Methodological Notes

- Chromatographic Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) effectively separates the compound from brominated byproducts .

- Data Contradiction Analysis : If conflicting reactivity data arise, cross-validate using multiple techniques (e.g., NMR kinetics, LC-MS traces) and replicate under inert atmospheres to rule out oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.